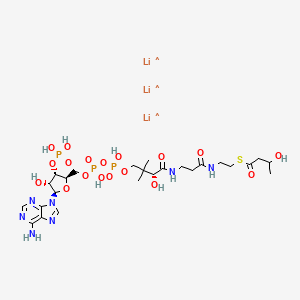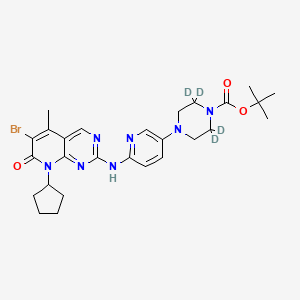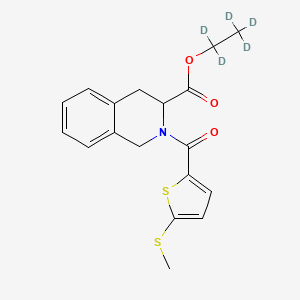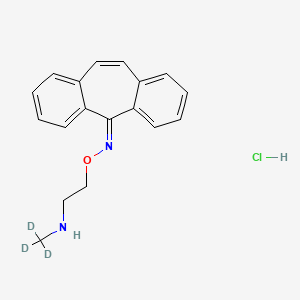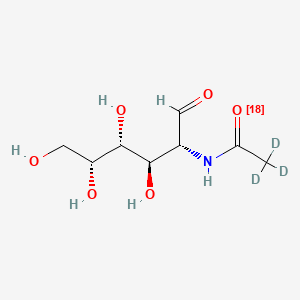
D-N-Acetylgalactosamine-d3,18O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-N-Acetylgalactosamine-d3,18O is a deuterated form of N-Acetyl-D-galactosamine, an amino sugar that plays a crucial role in various biological processes. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-N-Acetylgalactosamine-d3,18O typically involves the incorporation of deuterium and oxygen-18 isotopes into the N-Acetyl-D-galactosamine molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and isotopically labeled water. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the successful incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of specialized reactors and purification techniques such as chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
D-N-Acetylgalactosamine-d3,18O can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or aldehydes.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Acetylgalactosaminic acid, while reduction could produce N-Acetylgalactosaminol.
科学的研究の応用
D-N-Acetylgalactosamine-d3,18O has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: Helps in studying glycosylation processes and the role of glycoproteins in cellular functions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of diseases related to glycosylation disorders.
Industry: Applied in the production of isotopically labeled compounds for research and development purposes.
作用機序
The mechanism by which D-N-Acetylgalactosamine-d3,18O exerts its effects involves its incorporation into glycoproteins and glycolipids. This incorporation allows researchers to track and analyze the metabolic pathways and interactions of these molecules. The molecular targets include various enzymes involved in glycosylation, such as glycosyltransferases, which facilitate the addition of sugar moieties to proteins and lipids.
類似化合物との比較
Similar Compounds
N-Acetyl-D-galactosamine: The non-deuterated form, commonly found in nature and involved in similar biological processes.
N-Acetylglucosamine: Another amino sugar with similar functions but different structural properties.
Galactose: A simple sugar that serves as a building block for more complex carbohydrates.
Uniqueness
D-N-Acetylgalactosamine-d3,18O is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium and oxygen-18 isotopes allow for more precise tracking and analysis of metabolic processes, making it a valuable tool in various scientific fields.
特性
分子式 |
C8H15NO6 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
2,2,2-trideuterio-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i1D3,12+2 |
InChIキー |
MBLBDJOUHNCFQT-GVMIIBBVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=[18O])N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
正規SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


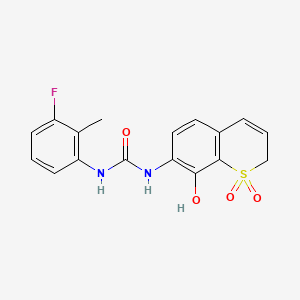
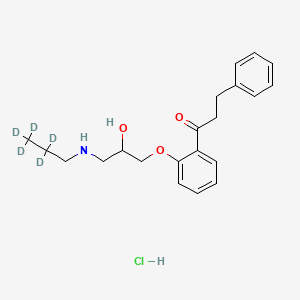
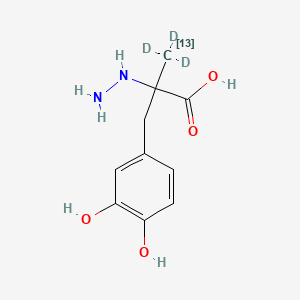
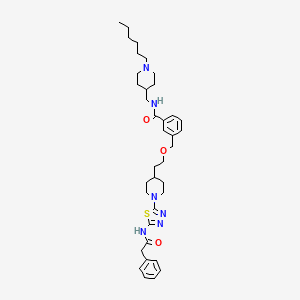
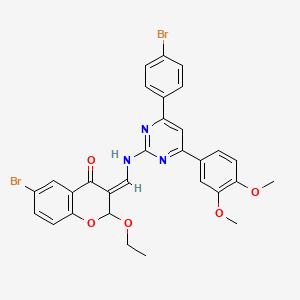
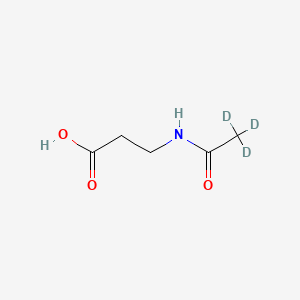
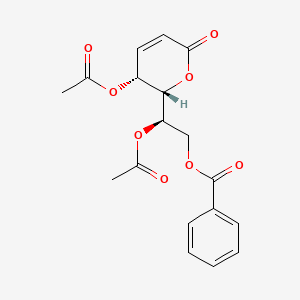
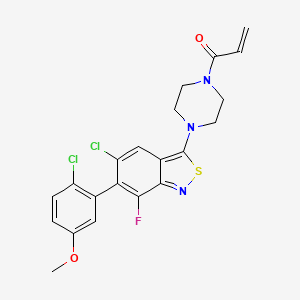

![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)
